molecular formula C15H14O2S B14689581 2,4-Diphenylthietane 1,1-dioxide CAS No. 24609-91-4

2,4-Diphenylthietane 1,1-dioxide

Cat. No.: B14689581
CAS No.: 24609-91-4
M. Wt: 258.3 g/mol
InChI Key: PBIDOWZWFVNESP-UHFFFAOYSA-N
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Description

2,4-Diphenylthietane 1,1-dioxide is an organic sulfur compound with the CAS Registry Number 24609-91-4 . It is characterized by the molecular formula C 15 H 14 O 2 S and a molecular weight of 258.341 g/mol . This solid compound has a density of approximately 1.254 g/cm³ and a high boiling point of 477.2°C at 760 mmHg, with a flash point around 309.2°C, indicating good thermal stability for various experimental conditions . Also known as trans-2,4-Diphenylthietane 1,1-dioxide, it belongs to the class of thietane dioxides . As a building block in organic synthesis, this compound is valued for its potential in developing novel pharmaceuticals and functional materials. It is offered for research and commercial applications in quantities ranging from milligrams to kilograms . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

24609-91-4

Molecular Formula

C15H14O2S

Molecular Weight

258.3 g/mol

IUPAC Name

2,4-diphenylthietane 1,1-dioxide

InChI

InChI=1S/C15H14O2S/c16-18(17)14(12-7-3-1-4-8-12)11-15(18)13-9-5-2-6-10-13/h1-10,14-15H,11H2

InChI Key

PBIDOWZWFVNESP-UHFFFAOYSA-N

Canonical SMILES

C1C(S(=O)(=O)C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenylthietane 1,1-dioxide typically involves the reaction of β-aminoethane sulfonamides with methylene donors such as dichloromethane, dibromomethane, and formaldehyde . The β-aminoethane sulfonamides are obtained through sequential Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides, followed by a sulfur (VI) fluoride exchange reaction with amines at the S–F bond .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenylthietane 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and oxathiolan derivatives, which have distinct chemical and physical properties.

Scientific Research Applications

2,4-Diphenylthietane 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Diphenylthietane 1,1-dioxide involves its interaction with molecular targets through its sulfur atom. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved include oxidative stress responses and enzyme inhibition, which are areas of active research .

Comparison with Similar Compounds

Thiete 1,1-Dioxide and Derivatives

  • Structure : Thiete 1,1-dioxide is a four-membered unsaturated sulfone lacking phenyl substituents. Its derivatives, such as 3-chlorothiete 1,1-dioxide, are synthesized via chlorination of thietane 1,1-dioxide .
  • Reactivity :
    • Undergoes Diels-Alder reactions and cycloadditions with enamines and dienes .
    • Less sterically hindered than 2,4-diphenylthietane 1,1-dioxide due to the absence of phenyl groups.
  • Applications : Serves as a precursor for substituted sulfones and heterocycles, whereas this compound is more specialized in cyclopropane synthesis .

3,3-Diethoxy-2-(4-methylphenyl)thietane 1,1-Dioxide

  • Structure : Features ethoxy groups at the 3-position and a 4-methylphenyl substituent at the 2-position .
  • The methyl group introduces steric effects, reducing ring-opening reactivity relative to the diphenyl analog.
  • Physical Properties : Molecular weight = 284.37 g/mol; higher solubility in polar solvents due to ethoxy groups .

Dihydrothiophene 1,1-Dioxides (2,5- vs. 2,3-Dihydro)

  • Structure: Five-membered sulfones with one double bond. 2,5-Dihydrothiophene 1,1-dioxide (I) has a non-conjugated double bond, while 2,3-dihydrothiophene 1,1-dioxide (II) has conjugation between the double bond and sulfone .
  • Reactivity: Bromination: I reacts in aprotic media to form 3,4-dibromo derivatives, whereas II requires aqueous conditions .
  • Comparison to 2,4-Diphenylthietane : The larger ring size reduces strain, but conjugation in II mimics the electronic effects of phenyl groups in this compound.

Thiophene 1,1-Dioxides

  • Structure : Aromatic five-membered sulfones (e.g., unsubstituted thiophene 1,1-dioxide) .
  • Reactivity :
    • Undergo [4+2] cycloadditions with alkynes to form phthalate esters .
    • Less strained than thietane derivatives, leading to milder reaction conditions.
  • Contrast with 2,4-Diphenylthietane : Thiophene derivatives are more thermally stable but less reactive in ring-opening reactions due to aromatic stabilization.

Data Tables

Table 1. Structural and Reactivity Comparison

Compound Ring Size Substituents Key Reactivity Applications
This compound 4-membered 2,4-diphenyl Stevens rearrangements, Grignard reactions Cyclopropane synthesis
Thiete 1,1-dioxide 4-membered None Diels-Alder, cycloadditions Heterocycle precursors
3,3-Diethoxy-2-(4-methylphenyl)thietane 1,1-dioxide 4-membered 3,3-diethoxy, 4-methylphenyl Nucleophilic substitutions Intermediate in organic synthesis
2,5-Dihydrothiophene 1,1-dioxide 5-membered None Bromination in aprotic media Study of sulfone conjugation effects
Thiophene 1,1-dioxide 5-membered None [4+2] Cycloadditions Phthalate synthesis

Table 2. Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
This compound 258.34 129–136 (cis) Low in polar solvents
3,3-Diethoxy-2-(4-methylphenyl)thietane 1,1-dioxide 284.37 Not reported Moderate in ethanol
2,5-Dihydrothiophene 1,1-dioxide 136.18 Not reported Soluble in ether

Research Findings and Mechanistic Insights

  • Rearrangements : The rearrangement of this compound to oxathiolane oxides proceeds via tert-butoxymagnesium bromide-induced ring expansion, highlighting the influence of sulfone geometry on reaction pathways .
  • Steric vs. Electronic Effects : Phenyl groups in this compound hinder nucleophilic attack compared to smaller analogs like thiete 1,1-dioxide but stabilize intermediates through resonance .

Q & A

Q. What are the optimized synthetic routes for preparing 2,4-Diphenylthietane 1,1-dioxide, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis of this compound involves stereoselective rearrangements using tert-butoxymagnesium bromide. Key steps include:

Dissolving the precursor (cis- or trans-2,4-Diphenylthietane 1-oxide) in dimethylformamide.

Adding potassium tert-butoxide to initiate rearrangement.

Monitoring reaction progress via NMR to track intermediate formation.
Critical parameters include reaction temperature (room temperature for stereoselectivity), solvent choice (polar aprotic solvents enhance reactivity), and base strength. Purification via recrystallization or chromatography ensures high purity .

Q. How can researchers determine the stereochemical configuration of this compound derivatives using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is the primary tool for stereochemical analysis. For example:
  • Chemical Shift Analysis : Distinct proton environments in cis vs. trans isomers (e.g., phenyl group protons exhibit splitting patterns dependent on spatial proximity).
  • Coupling Constants : Vicinal coupling constants (J values) in oxathiolane derivatives help distinguish axial/equatorial conformations.
  • Comparative Studies : Match observed spectra with published data for cis-3,5-diphenyl-1,2-oxathiolane cis-2-oxide (II) and trans-isomers .

Q. What are the common reactivity patterns of this compound under basic conditions, and how do reaction conditions affect product distribution?

  • Methodological Answer : Under basic conditions, this compound undergoes two primary pathways:

Rearrangement to Oxathiolanes : Treatment with tert-butoxymagnesium bromide yields cis-3,5-diphenyl-1,2-oxathiolane cis-2-oxide (II) from the cis-thietane dioxide and trans-isomers from the trans-thietane dioxide.

Cyclopropane Formation : Stereoselective ring contraction produces cis-1,2-diphenylcyclopropanethiol (IV) and sulfinic acid derivatives.
Product distribution depends on base strength (weaker bases favor cyclopropanes) and solvent polarity (aprotic solvents favor oxathiolanes) .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselective rearrangements of this compound to oxathiolane derivatives?

  • Methodological Answer : The rearrangement proceeds via a concerted [2,3]-sigmatropic shift mechanism:

Deprotonation of the thietane dioxide by the base generates a sulfinate anion.

A stereospecific shift of the phenyl group occurs, retaining configuration due to restricted rotation in the transition state.

Ring re-closure forms the oxathiolane with retained stereochemistry.
Computational studies (e.g., DFT calculations) can validate transition-state geometries and predict selectivity .

Q. How do structural modifications at the 3-position of thietane dioxides influence their reactivity and product selectivity in cycloaddition reactions?

  • Methodological Answer : Substituents at the 3-position (e.g., halogens) alter electronic and steric effects:
  • Electron-Withdrawing Groups (EWGs) : Increase electrophilicity, enhancing Diels-Alder reactivity with dienes.
  • Steric Hindrance : Bulky groups (e.g., phenyl) reduce reactivity in nucleophilic additions but stabilize intermediates in sigmatropic shifts.
    Experimental design should compare reaction rates and product ratios using substituted analogs (e.g., 3-chloro derivatives) .

Q. What analytical strategies resolve contradictions in reported reaction pathways for this compound, particularly regarding intermediate detection?

  • Methodological Answer : Contradictions arise from transient intermediates (e.g., sulfinic anhydrides) or competing pathways. Resolution strategies include:

In-Situ NMR Monitoring : Track reaction progress at timed intervals to capture short-lived species (e.g., detecting intermediates at 347–356 Hz in CDCl₃) .

Isolation of Intermediates : Use low-temperature quenching or trapping agents (e.g., Grignard reagents) to stabilize reactive intermediates.

Cross-Validation : Compare results across multiple techniques (e.g., IR, X-ray crystallography) to confirm structural assignments .

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